3-(Benzyloxy)-2-fluoro-3-oxopropanoate
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Overview
Description
3-(Benzyloxy)-2-fluoro-3-oxopropanoate is an organic compound that features a benzyloxy group, a fluorine atom, and an oxo group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-fluoro-3-oxopropanoate typically involves the esterification of 3-(benzyloxy)-2-fluoropropanoic acid. One common method is the reaction of 3-(benzyloxy)-2-fluoropropanoic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . Another approach involves the use of a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-fluoro-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-2-fluoro-3-oxopropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-fluoro-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-2-fluoropropanoic acid: Similar structure but lacks the ester group.
3-(Benzyloxy)-2-chloro-3-oxopropanoate: Similar structure but with a chlorine atom instead of fluorine.
3-(Benzyloxy)-3-oxopropanoate: Similar structure but lacks the fluorine atom.
Uniqueness
3-(Benzyloxy)-2-fluoro-3-oxopropanoate is unique due to the presence of both the benzyloxy and fluorine groups, which confer distinct chemical properties and reactivity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
CAS No. |
137186-60-8 |
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Molecular Formula |
C10H8FO4- |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-fluoro-3-oxo-3-phenylmethoxypropanoate |
InChI |
InChI=1S/C10H9FO4/c11-8(9(12)13)10(14)15-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/p-1 |
InChI Key |
PVAZVBVIWJGNJA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C(=O)[O-])F |
Origin of Product |
United States |
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